N~4~,N~4~-diethyl-2-methyl-N~1~-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzene-1,4-diamine
Description
N1,N1-DIETHYL-3-METHYL-N4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}BENZENE-1,4-DIAMINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazoloquinoxaline moiety, which is known for its diverse biological activities and applications in medicinal chemistry .
Properties
Molecular Formula |
C21H24N6 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4-N,4-N-diethyl-2-methyl-1-N-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C21H24N6/c1-5-26(6-2)16-11-12-17(14(3)13-16)22-20-21-25-24-15(4)27(21)19-10-8-7-9-18(19)23-20/h7-13H,5-6H2,1-4H3,(H,22,23) |
InChI Key |
PCGSTXGFDZMBLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DIETHYL-3-METHYL-N4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}BENZENE-1,4-DIAMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aryl diazonium salts, and various catalysts to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N1,N1-DIETHYL-3-METHYL-N4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}BENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N1,N1-DIETHYL-3-METHYL-N4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}BENZENE-1,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N1,N1-DIETHYL-3-METHYL-N4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazoloquinoxaline moiety allows the compound to form non-covalent bonds with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Known for their broad-spectrum biological activities, including antimicrobial and anticancer properties.
Quinoxaline Derivatives: Exhibiting diverse pharmacological activities, such as antiviral and anti-inflammatory effects.
Uniqueness
N1,N1-DIETHYL-3-METHYL-N4-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}BENZENE-1,4-DIAMINE is unique due to its combined triazoloquinoxaline and benzene-1,4-diamine structure, which imparts a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
